molecular formula C19H21N3OS B492652 3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide CAS No. 667913-13-5

3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide

Cat. No.: B492652
CAS No.: 667913-13-5
M. Wt: 339.5g/mol
InChI Key: ZCDZRKUOOHYEQH-UHFFFAOYSA-N
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Description

3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide is a synthetic organic compound characterized by a pyridine ring substituted with cyano and methyl groups, a thioether linkage, and a phenethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the positions ortho to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.

Biology

Biologically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its biological activity is ongoing, with studies focusing on its interaction with various biological targets.

Medicine

In medicine, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The cyano group could participate in hydrogen bonding or electrostatic interactions, while the thioether and amide groups could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-4,6-dimethyl-2-pyridone: Shares the pyridine core but lacks the thioether and amide functionalities.

    N-phenethylpropanamide: Contains the amide and phenethyl groups but lacks the pyridine and thioether components.

    Thioether derivatives of pyridine: Similar in having a thioether linkage but may differ in the substituents on the pyridine ring.

Uniqueness

The uniqueness of 3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

3-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2-phenylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-14-12-15(2)22-19(17(14)13-20)24-11-9-18(23)21-10-8-16-6-4-3-5-7-16/h3-7,12H,8-11H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDZRKUOOHYEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCCC(=O)NCCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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